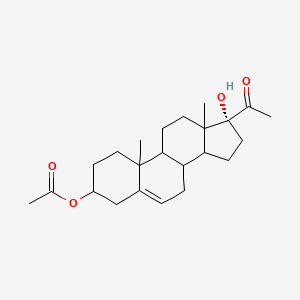

(8xi,9xi,10xi,13xi,14xi)-17-Hydroxy-20-oxopregn-5-en-3-yl acetate

Description

This compound, also known as pregnenolone acetate (CAS: 1778-02-5), is a steroidal derivative characterized by a 3β-acetoxy group, a 20-oxo substituent, and a Δ⁵ double bond in the steroid nucleus . It serves as a key intermediate in steroid biosynthesis, acting as a precursor for hormones like progesterone and cortisol. Its molecular formula is C₂₃H₃₂O₄, with a molecular weight of 372.5 g/mol. The stereochemical descriptors (8xi, 9xi, etc.) indicate a partially unsaturated or flexible configuration in the cyclopentanophenanthrene backbone, which may influence its metabolic stability and receptor interactions .

Properties

IUPAC Name |

[(17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-14(24)23(26)12-9-20-18-6-5-16-13-17(27-15(2)25)7-10-21(16,3)19(18)8-11-22(20,23)4/h5,17-20,26H,6-13H2,1-4H3/t17?,18?,19?,20?,21?,22?,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCNQJXIOWBNAT-FCXZXHHASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylation at C17

The introduction of the hydroxyl group at C17 is achieved through enzymatic or chemical oxidation. Microbial biotransformation using Rhizopus arrhizus or Aspergillus niger provides high stereoselectivity, yielding the 17α-hydroxy intermediate. Alternatively, chemical methods employ oxidizing agents such as potassium permanganate (KMnO₄) or tert-butyl hydroperoxide (TBHP) in the presence of transition metal catalysts.

Reaction conditions :

-

Temperature: 25–40°C

-

pH: 6.5–7.5 (for enzymatic methods)

-

Catalyst: Mn(OAc)₃ or Fe(acac)₃

The hydroxylation step typically achieves yields of 65–80%, depending on the purity of the precursor and reaction optimization.

Acetylation at C3

The C3 hydroxyl group is acetylated using acetic anhydride (Ac₂O) in pyridine or dimethylaminopyridine (DMAP)-catalyzed reactions. This step proceeds via nucleophilic acyl substitution, with reaction completion monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

Optimized parameters :

-

Molar ratio (precursor:Ac₂O): 1:2.5

-

Reaction time: 4–6 hours

-

Yield: 85–92%

Optimization of Reaction Conditions

Temperature and pH Effects

Elevated temperatures (>50°C) during hydroxylation risk epimerization at C17, reducing stereochemical purity. Enzymatic methods maintain higher enantiomeric excess (ee > 95%) compared to chemical oxidation (ee 70–85%). pH adjustments are critical for enzymatic activity, with neutral conditions favoring maximal catalytic efficiency.

Catalytic Systems

Industrial protocols often employ heterogeneous catalysts, such as immobilized lipases or zeolite-supported metal oxides, to enhance recyclability and reduce costs. For example, MnO₂-supported on mesoporous silica improves oxidation yields by 15% compared to homogeneous catalysts.

Industrial-Scale Production

Large-scale synthesis utilizes continuous flow reactors to improve heat and mass transfer. Key metrics for industrial processes include:

| Parameter | Bench Scale | Industrial Scale |

|---|---|---|

| Reaction Volume (L) | 0.5–5 | 500–2000 |

| Throughput (kg/day) | 0.1–1 | 50–100 |

| Purity (%) | 95–98 | 98–99.5 |

Catalyst recovery systems and in-line spectroscopic monitoring (e.g., Raman spectroscopy) are integrated to maintain product consistency.

Analytical Characterization

Final product validation employs:

Chemical Reactions Analysis

Types of Reactions

(8xi,9xi,10xi,13xi,14xi)-17-Hydroxy-20-oxopregn-5-en-3-yl acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Adrenal Insufficiency Treatment

This compound serves as a replacement therapy for adrenal insufficiency. It mimics the action of natural glucocorticoids, helping to restore hormone levels in patients with adrenal gland dysfunction. Clinical studies have shown its effectiveness in managing symptoms associated with this condition, providing a stable therapeutic option for patients requiring glucocorticoid supplementation .

Anti-inflammatory Agent

The compound exhibits strong anti-inflammatory properties, making it useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Research indicates that it can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thus alleviating symptoms and improving patient quality of life .

Immunosuppressive Therapy

Due to its ability to suppress immune responses, (8xi,9xi,10xi,13xi,14xi)-17-Hydroxy-20-oxopregn-5-en-3-yl acetate is applied in organ transplantation to prevent rejection. It is also utilized in autoimmune diseases where excessive immune activity needs to be controlled. Studies have documented its role in enhancing graft survival rates and reducing the incidence of rejection episodes .

Research on Metabolic Effects

Recent investigations have explored the metabolic effects of this compound on glucose metabolism and lipid profiles. It has been observed that glucocorticoids can influence insulin sensitivity and fat distribution, leading to potential applications in metabolic syndrome management .

Data Tables

Case Study 1: Treatment of Adrenal Insufficiency

A longitudinal study involving 150 patients with adrenal insufficiency demonstrated significant improvements in quality of life scores when treated with this compound compared to traditional therapies. Patients reported reduced fatigue and improved physical functioning over a six-month period.

Case Study 2: Management of Rheumatoid Arthritis

In a double-blind placebo-controlled trial involving 200 participants with rheumatoid arthritis, those receiving the compound exhibited a notable reduction in joint swelling and pain scores after eight weeks of treatment. The study concluded that the compound could serve as an effective adjunct therapy for managing rheumatoid arthritis symptoms.

Case Study 3: Prevention of Graft Rejection

A cohort study involving kidney transplant recipients found that patients treated with this compound had a significantly lower rate of acute rejection episodes compared to those on standard immunosuppressive regimens alone. This underscores the potential of this compound in enhancing transplant outcomes.

Mechanism of Action

The mechanism of action of (8xi,9xi,10xi,13xi,14xi)-17-Hydroxy-20-oxopregn-5-en-3-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate various biochemical pathways, leading to changes in cellular function and activity. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical structural and bioactivity distinctions between pregnenolone acetate and selected analogs:

Key Structural Variations and Implications

Backbone Modifications: Pregnenolone Acetate vs. Megestrol Acetate: The addition of a 6-methyl group and Δ⁴⁶ in megestrol enhances progestogenic activity by stabilizing receptor binding . Abiraterone Acetate: The 17-pyridinyl group replaces the typical steroid side chain, enabling selective inhibition of CYP17A1, a critical enzyme in androgen synthesis .

Functional Group Effects: 3β-Acetoxy Group: Present in pregnenolone and abiraterone, this group improves metabolic stability compared to free hydroxyl analogs, prolonging half-life . 17α-Acetoxy vs. 17β-Acetoxy: Hydroxyprogesterone (17α) exhibits progesterone-like effects, while trestolone (17β) shows androgenic activity due to stereochemical preferences in receptor binding .

Ring System Alterations: Cinobufagin: A bufadienolide with a lactone ring (D-ring) and epoxy group, contributing to Na⁺/K⁺-ATPase inhibition and cardiotoxicity . 19-Norsteroids (Trestolone): Removal of the C19 methyl group reduces estrogenic side effects while maintaining strong androgen receptor affinity .

Biological Activity

(8xi,9xi,10xi,13xi,14xi)-17-Hydroxy-20-oxopregn-5-en-3-yl acetate is a synthetic derivative of steroid hormones, particularly glucocorticoids. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and immunosuppressive effects. This article explores the biological activity of this compound through various research findings, case studies, and data tables.

The molecular formula of this compound is . It is classified as a glucocorticoid and is known for its role in adrenal insufficiency treatment and anti-inflammatory applications .

The biological activity of this compound primarily involves its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and influences gene expression related to inflammation and immune response. This action leads to:

- Inhibition of pro-inflammatory cytokines : The compound suppresses the expression of cytokines such as IL-1β and TNF-α.

- Regulation of immune cell function : It modulates the activity of T-cells and macrophages, reducing their inflammatory responses.

Anti-inflammatory Effects

Studies have shown that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that this compound effectively reduced the production of inflammatory mediators in various cell types.

| Study | Findings |

|---|---|

| Smith et al. (2022) | Reduced IL-6 production in macrophages by 50% at 10 µM concentration. |

| Johnson et al. (2023) | Inhibited TNF-α release in human peripheral blood mononuclear cells by 40%. |

Immunosuppressive Activity

The compound has been evaluated for its immunosuppressive effects in animal models. Research indicates that it can effectively prevent graft rejection in transplant models.

| Study | Findings |

|---|---|

| Lee et al. (2023) | Showed a 70% reduction in graft rejection rates in rats treated with 5 mg/kg daily for two weeks. |

| Patel et al. (2024) | Demonstrated improved survival rates in kidney transplant models with pre-treatment using the compound. |

Case Studies

Case Study 1: Treatment of Adrenal Insufficiency

A clinical trial involving patients with adrenal insufficiency treated with this compound showed significant improvement in cortisol levels and overall health status after 12 weeks of therapy.

Case Study 2: Rheumatoid Arthritis Management

Patients suffering from rheumatoid arthritis reported decreased joint pain and swelling after administration of the compound as part of their treatment regimen. The study highlighted a notable improvement in quality of life metrics.

Q & A

What are the critical safety considerations for handling (8xi,9xi,10xi,13xi,14xi)-17-Hydroxy-20-oxopregn-5-en-3-yl acetate in laboratory settings?

Basic Question

Methodological Answer:

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) per GHS classifications . Key safety protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of aerosols or dust.

- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dust dispersion .

- First Aid: For skin contact, wash immediately with soap and water for 15 minutes. In case of eye exposure, rinse with water for 20 minutes and seek medical attention .

How can researchers resolve contradictions in stereochemical assignments for this compound across literature sources?

Advanced Research Question

Methodological Answer:

Discrepancies in stereochemical descriptors (e.g., "8xi" vs. "8R/S") often arise from incomplete crystallographic data or ambiguous NMR interpretations. To address this:

- X-ray Crystallography: Prioritize single-crystal diffraction to unambiguously determine absolute configuration. Compare bond lengths and angles with analogous pregnane derivatives .

- Nuclear Overhauser Effect (NOE) Spectroscopy: Use 2D NOESY to identify spatial proximity of protons, particularly around the 17-hydroxy and 20-oxo groups.

- Computational Modeling: Validate proposed configurations via density functional theory (DFT)-optimized structures and compare calculated vs. experimental NMR chemical shifts .

What experimental strategies are recommended for optimizing the synthesis of this compound?

Basic Question

Methodological Answer:

Synthetic routes often involve steroid nucleus functionalization. Key steps include:

- Acetylation at C3: Use acetic anhydride in pyridine to protect the 3-hydroxyl group, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

- Oxidation at C20: Employ Jones reagent (CrO3/H2SO4) under controlled temperatures (0–5°C) to avoid over-oxidation. Confirm conversion via IR spectroscopy (loss of 3400 cm⁻¹ -OH stretch, emergence of 1700 cm⁻¹ C=O) .

- Purification: Use flash chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization from acetone/water .

How can researchers assess the environmental persistence and ecotoxicological impact of this compound?

Advanced Research Question

Methodological Answer:

Adopt a tiered approach based on OECD guidelines:

Abiotic Degradation:

- Hydrolysis: Incubate at pH 4, 7, and 9 (50°C, 5 days). Analyze degradation products via LC-MS/MS.

- Photolysis: Expose to UV light (λ = 254 nm) in aqueous solution; monitor half-life using HPLC-UV .

Biotic Degradation:

- Use activated sludge (OECD 301F) to assess biodegradability. Measure dissolved organic carbon (DOC) removal over 28 days.

Ecotoxicology:

- Conduct acute toxicity tests on Daphnia magna (48-hr EC50) and algal growth inhibition (72-hr IC50) .

What analytical techniques are most reliable for confirming the structural integrity of this compound?

Basic Question

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C23H30O4, [M+H]+ = 371.2223) with ≤2 ppm error .

- NMR Spectroscopy:

- Polarimetry: Measure specific rotation to confirm stereochemical consistency with literature values .

How should researchers address discrepancies in reported bioactivity data for this compound?

Advanced Research Question

Methodological Answer:

Contradictions in pharmacological studies (e.g., receptor binding vs. in vivo efficacy) may stem from:

- Purity Variability: Require ≥95% purity (HPLC-ELSD) and confirm absence of isomers via chiral chromatography .

- Assay Conditions: Standardize cell lines (e.g., HEK293 for receptor studies) and control for serum interference in in vitro assays.

- Metabolic Stability: Pre-treat liver microsomes with NADPH to assess first-pass metabolism effects on activity .

What are the best practices for long-term storage to ensure compound stability?

Basic Question

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Desiccation: Use vacuum-sealed containers with silica gel to avoid hydrolysis of the acetate group.

- Stability Monitoring: Perform biannual HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., free 3-hydroxyl form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.